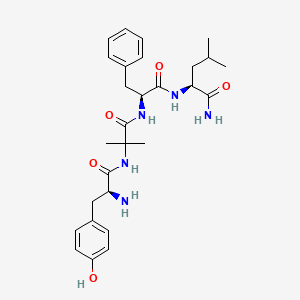
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound It is composed of four amino acids: tyrosine, 2-methylalanine, phenylalanine, and leucine, linked together by peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, often under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Tirzepatide: A dual agonist of glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors.
Uniqueness
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide is unique due to its specific amino acid sequence and potential applications in various fields. Unlike semaglutide and tirzepatide, which are primarily used in medical treatments, this compound is more versatile in research and industrial applications.
Propiedades
Número CAS |
83934-17-2 |
|---|---|
Fórmula molecular |
C28H39N5O5 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H39N5O5/c1-17(2)14-22(24(30)35)31-26(37)23(16-18-8-6-5-7-9-18)32-27(38)28(3,4)33-25(36)21(29)15-19-10-12-20(34)13-11-19/h5-13,17,21-23,34H,14-16,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36)/t21-,22-,23-/m0/s1 |
Clave InChI |
ABLRROPGORJCMJ-VABKMULXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


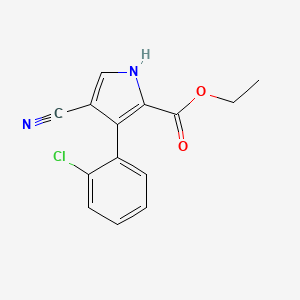
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
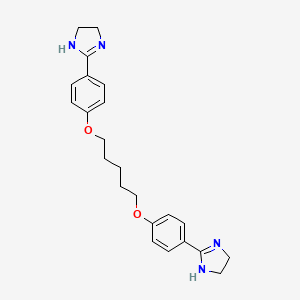
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
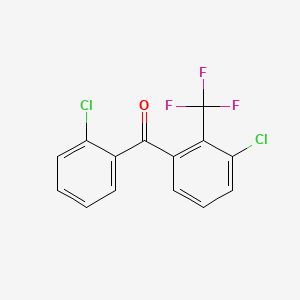

![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
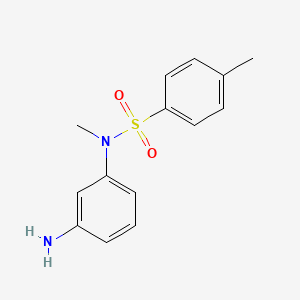


![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
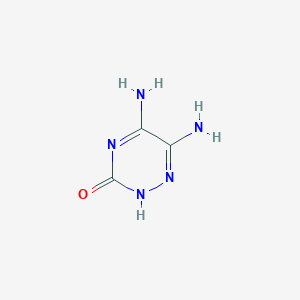
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

